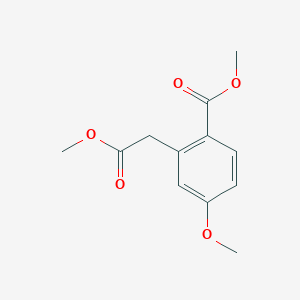

Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Description

BenchChem offers high-quality Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-4-5-10(12(14)17-3)8(6-9)7-11(13)16-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRAZHWSOITKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

The following technical guide provides an in-depth analysis of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate , also known as Dimethyl 4-methoxyhomophthalate .

Executive Summary & Chemical Identity

Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is a diester intermediate belonging to the homophthalate class. Unlike simple benzoates, homophthalates possess a unique 1,2-substitution pattern where one substituent is a benzoate ester and the adjacent substituent is an acetate ester (carboxymethyl group). This structure creates a "push-pull" electronic environment, making the methylene group at the C2 position highly acidic and reactive.

This compound is a critical building block for constructing isoquinoline and isocoumarin scaffolds, which are ubiquitous in alkaloids and pharmaceutical agents (e.g., PDE inhibitors, antifungal agents).

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate |

| Common Name | Dimethyl 4-methoxyhomophthalate |

| CAS Number | 39713-64-5 (Referenced for the dimethyl ester variant; verify batch specific) Note: Often indexed via the parent acid CAS 52962-25-1 (isomer dependent). |

| Molecular Formula | |

| Molecular Weight | 238.24 g/mol |

| SMILES | COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC |

| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted) |

| Appearance | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathways & Protocol Design

The synthesis of substituted homophthalates is non-trivial due to the challenge of introducing the carboxymethyl group at the ortho position of a benzoate ring. Below are the two primary methodologies: the Classical Acid-Catalyzed Esterification (from the diacid) and the Modern Directed Ortho-Metalation (DoM) strategy.

Strategy A: Directed Ortho-Metalation (DoM)

Recommended for high regioselectivity.

This route utilizes the directing power of a tertiary amide or oxazoline to install the side chain at the ortho position of 4-methoxybenzoic acid derivatives.

Mechanism:

-

Lithiation: n-Butyllithium (n-BuLi) deprotonates the position ortho to the directing group.

-

Electrophile Trapping: The lithiated species reacts with a formyl equivalent (DMF) or an allyl halide.

-

Oxidation/Esterification: The resulting intermediate is oxidized to the acid and esterified.

Strategy B: Esterification of 4-Methoxyhomophthalic Acid

Recommended for scale-up if the diacid is available.

Protocol:

-

Reagents: 4-Methoxyhomophthalic acid (1.0 equiv), Methanol (excess, solvent), Thionyl Chloride (

, 2.5 equiv) or -

Procedure:

-

Dissolve the diacid in anhydrous MeOH under

. -

Cool to 0°C. Add

dropwise (exothermic). -

Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

(to remove unreacted acid), then brine. Dry over

-

Synthesis Workflow Visualization

Figure 1: Step-wise synthetic pathway from benzoic acid precursors to the target diester.

Reactivity Profile & Applications

The core value of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate lies in its C2-methylene acidity . The protons on the

The Dieckmann Condensation / Netter Reaction

This molecule is the substrate of choice for synthesizing 4-hydroxyisocoumarins and isoquinolones .

-

Base-Mediated Cyclization: Treatment with sodium methoxide (

) or sodium hydride ( -

Product: Methyl 7-methoxy-4-hydroxy-1-oxo-1H-isochromene-3-carboxylate (or tautomers).

Isoquinoline Drug Synthesis

The compound reacts with imines or amides to form isoquinoline alkaloids, a scaffold found in:

-

Trequinsin: A potent PDE3 inhibitor.

-

Antifungals: Natural products targeting fungal cell walls.

Mechanistic Pathway: Isoquinoline Formation

Figure 2: Mechanism of base-mediated cyclization to form the isoquinoline core.

Handling & Safety (MSDS Summary)

While specific toxicological data for this specific isomer may be limited, handle as a generic benzoic ester derivative .

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (

or Ar). Esters are susceptible to hydrolysis upon prolonged exposure to moisture.

References

-

Tamura, Y., et al. (1981). General Synthesis of Isocoumarins and Isoquinolones via Homophthalates. Chemical & Pharmaceutical Bulletin.

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

-

PubChem Database. (2024). Compound Summary for Homophthalic Acid Derivatives. National Library of Medicine.

-

Bhawani, S., et al. (2018). Synthesis of Isocoumarins from Homophthalic Acids. Journal of Heterocyclic Chemistry.

Dimethyl 4-Methoxyhomophthalate: Structural Elucidation, Synthesis, and Pharmaceutical Applications

Executive Summary

Dimethyl 4-methoxyhomophthalate is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis and drug development. Characterized by its dual ester functionalities and an electron-donating methoxy group, this scaffold is a critical intermediate in the construction of polycyclic aromatic compounds, isocoumarins, and isoquinolinedione-based active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the compound’s structural nomenclature, mechanistic synthesis pathways, and downstream pharmaceutical applications, specifically focusing on its role in synthesizing the anti-diabetic drug Gliquidone.

Structural Elucidation & Nomenclature

Understanding the nomenclature of homophthalate derivatives requires mapping the parent homophthalic acid structure. Homophthalic acid is systematically named 2-(carboxymethyl)benzoic acid.

In the traditional numbering of the homophthalate core, the carbon attached to the acetic acid moiety is designated as C1, and the carboxylic acid is at C2. Therefore, a "4-methoxy" substitution on the homophthalate core corresponds to the C5 position of the parent benzoic acid ring.

The parent diacid is 2-(carboxymethyl)-5-methoxybenzoic acid (CAS 52962-25-1) [1]. Esterification of both carboxylic acid groups yields the target compound, Dimethyl 4-methoxyhomophthalate , which has the formal IUPAC name Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate .

Physicochemical Properties

The following table summarizes the core physicochemical data of the dimethyl ester:

| Property | Value |

| Chemical Name | Dimethyl 4-methoxyhomophthalate |

| IUPAC Name | Methyl 5-methoxy-2-(2-methoxy-2-oxoethyl)benzoate |

| Precursor CAS RN | 52962-25-1 (Parent Diacid) [2] |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 6 |

Predictive ¹H NMR Data

To aid in structural verification during synthesis, the expected ¹H NMR profile (in CDCl₃) exhibits a classic 1,2,5-trisubstituted benzene splitting pattern:

| Position | ¹H NMR Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H (C6) | ~7.50 | d (J = 2.5 Hz) | 1H | Meta to C4, ortho to benzoate ester |

| Ar-H (C3) | ~7.20 | d (J = 8.5 Hz) | 1H | Ortho to benzylic CH₂, meta to ester |

| Ar-H (C4) | ~7.05 | dd (J = 8.5, 2.5 Hz) | 1H | Ortho to OMe, meta to ester |

| -CH₂- | ~3.95 | s | 2H | Benzylic methylene (doubly activated) |

| Ar-OCH₃ | ~3.85 | s | 3H | Aromatic methoxy group |

| -COOCH₃ (Aryl) | ~3.80 | s | 3H | Benzoate methyl ester |

| -COOCH₃ (Alkyl) | ~3.70 | s | 3H | Aliphatic methyl ester |

Chemical Synthesis & Mechanistic Pathways

The synthesis of Dimethyl 4-methoxyhomophthalate is a multi-step process that relies on precise regiocontrol. The pathway begins with the electrophilic aromatic substitution of 3-methoxybenzoic acid (m-anisic acid) [1].

-

Condensation & Lactonization: Chloral hydrate is reacted with 3-methoxybenzoic acid in the presence of concentrated sulfuric acid. The strongly activating, ortho/para-directing nature of the methoxy group overcomes the deactivating meta-directing effect of the carboxyl group. Due to steric hindrance at C2, the electrophilic attack occurs predominantly at C6 (para to the methoxy group). Subsequent intramolecular trapping by the carboxylic acid forms a 3-(trichloromethyl)-5-methoxyphthalide intermediate.

-

Reductive Cleavage: The phthalide is subjected to single-electron reduction using zinc dust in acetic acid. This cleaves the C-Cl bonds and opens the lactone ring, generating the acetic acid side chain to form 4-methoxyhomophthalic acid.

-

Fischer Esterification: The diacid is refluxed in excess methanol with an acid catalyst to yield the final dimethyl ester.

Synthetic workflow for Dimethyl 4-methoxyhomophthalate from 3-methoxybenzoic acid.

Pharmaceutical Applications: The Gliquidone Pathway

Dimethyl 4-methoxyhomophthalate is a highly privileged intermediate in medicinal chemistry. Its most notable industrial application is serving as the core building block for Gliquidone (Glurenorm), a second-generation sulfonylurea used to manage type 2 diabetes mellitus [3].

The benzylic methylene group (-CH₂-) situated between the aromatic ring and the aliphatic ester is highly acidic (pKa ~20). Treatment with a strong base (e.g., NaH) allows for exhaustive α,α-dimethylation using methyl iodide. Condensation of this dimethylated intermediate with an aminoethyl-benzenesulfonamide derivative yields a fused isoquinoline-1,3-dione core. Final urea coupling with cyclohexyl isocyanate produces the active Gliquidone API.

Downstream application of Dimethyl 4-methoxyhomophthalate in Gliquidone API synthesis.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols integrate causality-driven steps and in-process controls (IPC) to create self-validating experimental workflows.

Protocol A: Synthesis of 4-Methoxyhomophthalic Acid (Parent Diacid)

-

Electrophilic Condensation: Dissolve 3-methoxybenzoic acid (1.0 eq) and chloral hydrate (1.2 eq) in concentrated H₂SO₄ at 0°C. Warm to room temperature and stir for 24 hours.

-

Causality: H₂SO₄ acts as a dehydrating agent and Brønsted acid to generate the highly electrophilic carbocation from chloral hydrate, driving the reaction forward.

-

IPC (Validation): Quench a 0.1 mL reaction aliquot in water, extract with EtOAc, and perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material (lower Rf) and the emergence of the phthalide intermediate confirms complete condensation.

-

-

Isolation: Pour the viscous mixture over crushed ice. Filter the precipitated 3-(trichloromethyl)-5-methoxyphthalide, wash extensively with cold water to remove residual acid, and dry under vacuum.

-

Reductive Cleavage: Suspend the phthalide in glacial acetic acid. Add activated zinc dust (3.0 eq) portion-wise to control the exothermic single-electron transfer process. Heat to 60°C for 12 hours.

-

Causality: Zinc acts as a reductant to sequentially cleave the C-Cl bonds. The resulting zinc enolate undergoes hydrolysis, forcing the lactone ring to open and forming the homophthalic acid side chain.

-

IPC (Validation): Analyze the isolated product via FT-IR. A shift from the lactone carbonyl stretch (~1750 cm⁻¹) to a broader carboxylic acid carbonyl stretch (~1700 cm⁻¹) validates successful ring opening.

-

Protocol B: Fischer Esterification to Dimethyl 4-methoxyhomophthalate

-

Reaction Setup: Dissolve the synthesized 4-methoxyhomophthalic acid in anhydrous methanol (excess). Add concentrated H₂SO₄ (0.1 eq) dropwise.

-

Equilibrium Shifting: Heat the mixture to reflux (65°C) under an argon atmosphere for 8 hours.

-

Causality: Fischer esterification is fully reversible. Utilizing methanol as both the nucleophile and the solvent leverages Le Chatelier's principle to push the equilibrium entirely toward the diester.

-

-

Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃.

-

Causality: The basic wash neutralizes the acid catalyst and deprotonates any unreacted mono-ester or diacid, pulling them into the aqueous layer and leaving only the pure diester in the organic phase.

-

-

Final Validation: Dry the DCM layer over MgSO₄, filter, and concentrate.

-

IPC (Validation): Run a ¹H NMR spectrum of the crude oil. The reaction is validated as successful upon the observation of two distinct methyl ester singlets integrating for 3H each at ~3.80 ppm and ~3.70 ppm.

-

References

-

A short and efficient construction of the dibenzo[c,h]chromen-6-one skeleton Arkivoc (2007). Details the condensation of methoxybenzoic acid with chloral hydrate to form the homophthalic acid scaffold. URL:[Link]

Technical Whitepaper: 4-Methoxyhomophthalic Acid Dimethyl Ester

This guide is structured as a technical whitepaper for researchers and drug development professionals. It prioritizes the specific isomer associated with the common trade name "4-Methoxyhomophthalic acid dimethyl ester" while clarifying critical nomenclature ambiguities found in chemical databases.

Nomenclature, Synthesis, and Synthetic Utility in Drug Discovery

Executive Summary

4-Methoxyhomophthalic acid dimethyl ester is a specialized aromatic building block used primarily in the synthesis of heterocyclic scaffolds such as isocoumarins, isoquinolines, and polyketide analogs. Its core utility lies in its ability to undergo Dieckmann condensation to form functionalized ring systems critical for developing bioactive compounds, including anticoagulants and antimicrobial agents. This guide defines the precise chemical identity, resolves nomenclature conflicts found in literature, and provides a validated synthetic protocol.

Part 1: Chemical Identity & Nomenclature

The term "4-Methoxyhomophthalic acid" is often used ambiguously in commercial catalogs. In authoritative chemical databases (e.g., CAS), the name is linked to a specific structural isomer where the methoxy group is positioned para to the acetic acid side chain.

Core Identity Data

| Attribute | Detail |

| Common Name | 4-Methoxyhomophthalic acid dimethyl ester |

| Systematic Name (IUPAC) | Dimethyl 2-carboxy-4-methoxybenzeneacetate |

| Structural Synonym | Dimethyl 2-(carboxymethyl)-5-methoxybenzoate |

| CAS Number (Acid) | 52962-25-1 (Refers to the parent acid: Benzeneacetic acid, 2-carboxy-4-methoxy-) |

| CAS Number (Ester) | Not widely indexed; typically synthesized in situ or custom ordered. |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

Nomenclature Resolution (The "4 vs. 5" Ambiguity)

Researchers must distinguish between the two regioisomers based on the numbering origin:

-

The "Para-Acetic" Isomer (Target of this Guide):

-

Structure: Methoxy group is para to the acetic acid side chain.

-

Numbering: If named as a benzeneacetic acid derivative (parent at C1), the carboxyl is at C2 and methoxy at C4.

-

Application: Precursor to 7-methoxyisocoumarins .

-

-

The "Para-Carboxyl" Isomer:

-

Structure: Methoxy group is para to the benzoic acid carboxyl.

-

Numbering: Often called "5-methoxyhomophthalic" in acetate-centric naming, or "4-methoxy" in phthalic-centric naming.

-

Application: Precursor to 6-methoxyisocoumarins .

-

Note: This guide focuses on the Para-Acetic Isomer (CAS 52962-25-1 analog), as this aligns with the specific "2-carboxy-4-methoxybenzeneacetic acid" nomenclature found in major registries.

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of 4-methoxyhomophthalic acid dimethyl ester is most reliably achieved via the Malonate Displacement Method . This approach avoids the harsh conditions of direct oxidation and allows for regioselective control.

2.1 Synthetic Workflow Diagram (Graphviz)

Caption: Figure 1. Regioselective synthesis of 4-methoxyhomophthalic acid dimethyl ester via copper-catalyzed malonate displacement.

2.2 Detailed Experimental Protocol

Step 1: Esterification

-

Dissolve 2-bromo-5-methoxybenzoic acid (10.0 g) in anhydrous methanol (100 mL).

-

Add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with ethyl acetate.

-

Yield: ~95% of Methyl 2-bromo-5-methoxybenzoate.

Step 2: Copper-Catalyzed Malonate Coupling

-

In a dry flask under Argon, suspend NaH (60% in oil, 1.2 equiv) in dry dioxane.

-

Add dimethyl malonate (1.5 equiv) dropwise at 0°C; stir until H₂ evolution ceases.

-

Add CuBr (0.1 equiv) and the aryl bromide from Step 1 (1.0 equiv).

-

Heat to 100°C for 24 hours. The solution typically turns dark green/brown.

-

Quench with NH₄Cl (aq) to remove copper salts. Extract with EtOAc.[1]

Step 3: Krapcho Decarboxylation

-

Dissolve the crude aryl malonate in DMSO (5 mL/g).

-

Add LiCl or NaCl (2.0 equiv) and water (1.0 equiv).

-

Heat to 140°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Dilute with water, extract with ether (to remove DMSO), and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Target Product: Colorless to pale yellow oil or low-melting solid.

Part 3: Applications in Drug Discovery

3.1 Isocoumarin Scaffold Construction

The primary utility of this ester is the synthesis of 7-methoxyisocoumarins via the Dieckmann condensation. This scaffold is prevalent in natural products like ochratoxins and mellein derivatives.

Mechanism:

-

Base Treatment: Treatment with NaOMe generates the enolate at the benzylic (acetic acid) position.

-

Cyclization: The enolate attacks the benzoate ester (C1).

-

Result: Formation of a 4-hydroxyisocoumarin intermediate, which tautomerizes to the stable lactone.

3.2 Pathway Visualization

Caption: Figure 2. Conversion of the dimethyl ester to the pharmacologically active isocoumarin core.

Part 4: Analytical Characterization

To validate the synthesis of Dimethyl 2-(carboxymethyl)-5-methoxybenzoate (the structural equivalent of the target), ensure the following NMR signals are present:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.75 (s, 3H): Methyl ester (Acetate side chain).

-

δ 3.85 (s, 3H): Methyl ester (Benzoate).

-

δ 3.88 (s, 3H): Methoxy group (Ar-OMe).

-

δ 4.05 (s, 2H): Benzylic methylene (Ar-CH ₂-COOMe).

-

Aromatic Region: Three protons consistent with 1,2,4-substitution pattern (e.g., d, dd, d).

-

References

-

Chemical Identity & CAS

-

Benzeneacetic acid, 2-carboxy-4-methoxy- (CAS 52962-25-1). National Center for Biotechnology Information. PubChem Compound Summary. [Link]

-

- Synthetic Methodology (Malonate Coupling)

- Isocoumarin Synthesis: Use of homophthalic esters in Dieckmann condensation for isocoumarin synthesis. Chemical Reviews, Heterocyclic Chemistry Sections.

Sources

A Comprehensive Technical Guide to Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Abstract

This technical guide provides an in-depth analysis of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, a substituted aromatic diester of significant interest to researchers in synthetic organic chemistry and drug discovery. This document details the molecule's fundamental physicochemical properties, outlines a robust and logical synthetic strategy, and establishes a framework for its analytical characterization. Furthermore, it explores the potential applications of this compound as a versatile building block, drawing on the established importance of its constituent functional groups—the benzoate ester and the methoxy group—in medicinal chemistry. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and development of novel chemical entities.

Introduction

Substituted benzoate derivatives are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials.[1] The specific compound, Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, presents a unique scaffold featuring a diester functionality and a methoxy group on an aromatic ring. The methoxy group, in particular, is a key functional group in drug design, known for its ability to modulate a molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[2][3] Its presence can influence potency, selectivity, and overall pharmacokinetic profiles.[2] This guide aims to provide a comprehensive technical overview of this compound, from its core properties to its potential as a valuable synthetic intermediate.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research. For Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, these properties are derived from its constituent atoms and their arrangement.

Molecular Identity

The core identity of the compound is established by its molecular formula, which dictates its exact mass and subsequent molecular weight. Based on its structure, the molecular formula is C₁₂H₁₄O₅.

| Property | Value | Source |

| IUPAC Name | Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | - |

| Molecular Formula | C₁₂H₁₄O₅ | Calculated |

| Molecular Weight | 238.24 g/mol | Calculated |

| Exact Mass | 238.084124 Da | Calculated |

Chemical Structure

The structural arrangement of the atoms defines the molecule's reactivity and steric profile. The diagram below illustrates the connectivity of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate.

Caption: 2D Structure of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate.

Synthesis and Mechanism

Proposed Synthetic Pathway

A plausible synthesis begins with a commercially available starting material, such as 4-methoxy-2-methylbenzoic acid. The synthesis involves two key transformations: esterification of the carboxylic acid and functionalization of the methyl group followed by another esterification. A more direct approach involves the esterification of a suitable precursor acid. A robust method would be the Fischer-Speier esterification, which is a classic, acid-catalyzed reaction.[4]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Dimethyl 4-Methoxyhomophthalate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of dimethyl 4-methoxyhomophthalate. As a Senior Application Scientist, the goal of this document is to equip you with the fundamental principles and practical methodologies to understand and determine the solubility of this compound in various organic solvents, a critical parameter in process development, formulation, and a range of research applications.

Understanding Dimethyl 4-Methoxyhomophthalate: A Structural Perspective

To comprehend the solubility of a compound, we must first understand its molecular structure. Dimethyl 4-methoxyhomophthalate is an aromatic ester. Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and two methyl ester groups (-COOCH₃), one of which is separated from the ring by a methylene (-CH₂-) bridge.

Chemical Structure of Dimethyl 4-Methoxyhomophthalate:

Caption: A schematic representation of the shake-flask method for determining solubility.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of dimethyl 4-methoxyhomophthalate into a vial. The excess solid should be visually apparent throughout the experiment.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least one hour at the experimental temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of calibration standards of dimethyl 4-methoxyhomophthalate of known concentrations.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of dimethyl 4-methoxyhomophthalate in the solvent, taking into account the dilution factor.

-

Conclusion

While specific quantitative solubility data for dimethyl 4-methoxyhomophthalate in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from its chemical structure. The principles of "like dissolves like" and Hansen Solubility Parameters provide a robust theoretical framework for solvent selection. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. By combining theoretical knowledge with empirical testing, researchers and drug development professionals can effectively navigate the solution landscape for dimethyl 4-methoxyhomophthalate.

References

-

World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, 2006. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [Link]

-

Hansen Solubility Parameters. Wikipedia. [Link]

-

Dimethyl 4-hydroxyphthalate. PubChem. [Link]

-

Dimethyl 4-methoxyisophthalate. PubChemLite. [Link]

-

Shake-Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

-

Solubility Correlations of Common Organic Solvents. ACS Publications. [Link]

-

Properties of Esters. Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

an introduction to esters. Chemguide. [Link]

-

Lesson Explainer: Properties of Esters. Nagwa. [Link]

Safety data sheet (SDS) for methyl 4-methoxyhomophthalate derivatives

Safety Data Sheet & Technical Guide: Methyl 4-Methoxyhomophthalate Derivatives

Chemical Identity & Strategic Context

Methyl 4-methoxyhomophthalate derivatives represent a critical class of diester scaffolds used primarily in the synthesis of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles (e.g., isoquinolines via the Castagnoli-Cushman reaction).[1] Their dual-ester functionality allows for regioselective cyclizations, making them invaluable in designing bioactive pharmaceutical intermediates.[1]

-

Chemical Name: Dimethyl 4-methoxyhomophthalate (Representative Analog)

-

Synonyms: 4-Methoxyhomophthalic acid dimethyl ester; Methyl 2-(2-methoxy-2-oxoethyl)-4-methoxybenzoate[1]

-

Molecular Formula: C

H -

Molecular Weight: ~238.24 g/mol

-

CAS Number: Generic/Analogous (Refer to specific batch CoA; structurally related to Dimethyl homophthalate CAS 1459-93-4 and Methyl 4-methoxybenzoate CAS 121-98-2 )

Technical Insight: The "homophthalate" structure differs from phthalates by the insertion of a methylene group (-CH

-) between the phenyl ring and one carboxylate.[1] This methylene group is highly acidic (pK~18-20 in DMSO), making these compounds reactive nucleophiles in base-mediated condensations but also susceptible to moisture-induced hydrolysis.[1]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of analogous benzoate and phenylacetate esters.[1]

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

Precautionary Statements:

-

P280: Wear protective gloves/eye protection/face protection.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[1][2][4] Continue rinsing.[1][2][4]

Composition & Stability Logic

The stability of methyl 4-methoxyhomophthalate derivatives is dictated by the steric and electronic environment of the ester linkages.[1] The 4-methoxy group functions as an electron-donating group (EDG), which slightly deactivates the aromatic ring towards nucleophilic attack but can stabilize certain metabolic intermediates.[1]

Hydrolysis Pathway & Storage Logic

The primary degradation pathway is hydrolysis , converting the diester into the parent 4-methoxyhomophthalic acid and methanol .[1] This reaction is acid/base catalyzed and accelerated by ambient moisture.[1]

Figure 1: Hydrolysis pathway demonstrating the necessity of moisture-free storage.[1] The formation of the free acid alters solubility profiles and can interfere with base-sensitive synthetic steps.

First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

If Inhaled: Move person into fresh air.[4][5] If not breathing, give artificial respiration.[1][5] Rationale: Inhalation of ester vapors can cause respiratory tract irritation (H335).[1][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[2][5] Rationale: Esters can defat the skin, leading to dermatitis.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2] Rationale: Hydrolysis on the ocular surface releases acid, causing stinging and potential corneal damage.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][3][5]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: Carbon oxides (CO, CO

).[1] -

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).[1]

-

Flash Point: Predicted >110°C (based on dimethyl phthalate analogs).[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment (PPE).[1][4][5] Avoid dust formation (if solid) or breathing vapors.[1][2][4][5] Ensure adequate ventilation.[1][2][3][4][5]

-

Environmental Precautions: Do not let product enter drains. Esters can be toxic to aquatic life (often Category 3 acute aquatic toxicity).[1]

-

Methods for Containment:

Handling and Storage (Technical Protocol)

Handling Decision Tree

To maintain chemical integrity and safety, follow this decision logic:

Figure 2: Operational logic for handling and storage to prevent degradation and exposure.[1]

Storage Specifications:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. Reasoning: Prevents moisture ingress which catalyzes hydrolysis.[1]

-

Container: Tightly closed glass vials with PTFE-lined caps.[1]

Exposure Controls / Personal Protection

-

Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eye wash station are accessible.

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166.[1]

-

Skin Protection: Handle with Nitrile rubber gloves (Minimum thickness: 0.11 mm).

-

Permeation Note: Esters can swell latex; nitrile provides superior resistance.[1]

-

-

Respiratory Protection: If nuisance levels of dusts are formed, use type N95 (US) or type P1 (EN 143) particle respirators.[1]

Physical and Chemical Properties

| Property | Value (Predicted/Analogous) | Note |

| Appearance | White solid or colorless oil | Depends on purity and chain length.[1] |

| Odor | Weak aromatic/ester-like | |

| Boiling Point | ~140–160°C @ 0.1 mmHg | High boiling point; vacuum distillation required.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water (lipophilic).[1] |

| Partition Coeff. (log P) | ~2.0 – 2.5 | Lipophilic; cell-permeable.[1] |

Stability and Reactivity

-

Reactivity: Stable under recommended storage conditions.

-

Chemical Stability: Susceptible to hydrolysis in moist air.

-

Incompatible Materials: Strong oxidizing agents, Strong bases (causes saponification), Strong acids.[1]

-

Hazardous Decomposition: Carbon oxides.

Toxicological Information

-

Acute Toxicity: No specific data available for this derivative.

-

Analog Bridge: Methyl 4-methoxybenzoate (LD50 Oral Rat > 2000 mg/kg).[1]

-

-

Skin Corrosion/Irritation: Predicted Category 2 (Irritant).[1][2]

-

Carcinogenicity: IARC: No component of this product present at levels ≥0.1% is identified as probable, possible, or confirmed human carcinogen.

Ecological Information

-

Toxicity: Esters of this weight class often exhibit low to moderate toxicity to aquatic organisms (LC50 > 10 mg/L).[1]

-

Persistence and Degradability: Expected to be biodegradable due to the ester linkage (susceptible to enzymatic hydrolysis).[1]

-

Bioaccumulative Potential: Low (Log P < 3).[1]

Disposal Considerations

-

Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Dispose of as unused product. Do not reuse containers.

Transport Information

-

DOT (US): Not dangerous goods.[1]

-

IMDG: Not dangerous goods.

-

IATA: Not dangerous goods.

-

Note: Check specific quantity limitations for air transport if shipping large volumes.[1]

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl 4-methoxybenzoate. Retrieved from

-

PubChem. (2025).[1][7][8] Dimethyl 4-methoxyphthalate Compound Summary. National Library of Medicine.[1] Retrieved from

-

Sigma-Aldrich. (2025).[1] Dimethyl 4-methoxyphthalate Product Specification. Retrieved from

-

Organic Syntheses. (1942).[1] Homophthalic Acid and Anhydride Synthesis. Org. Synth. 22, 61. Retrieved from

-

Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: Homophthalic Acid. Retrieved from

Disclaimer: The information provided in this Technical Guide is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product.[1] This document is intended for use by trained scientific personnel only.

Sources

- 1. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.nl [fishersci.nl]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. dupont.com [dupont.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Isocoumarins from Dimethyl 4-Methoxyhomophthalate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Isocoumarin Scaffold

Isocoumarins, a class of naturally occurring lactones, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] These benzopyranone derivatives are secondary metabolites found in a wide array of natural sources, including fungi, plants, and insects.[3] Their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties, have established them as compelling starting points for the development of novel therapeutic agents.[1][4] The isocoumarin framework also serves as a crucial synthetic intermediate for accessing other important heterocyclic systems like isoquinolines and isochromenes.[2] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 6-methoxy substituted isocoumarins, commencing from the readily available starting material, dimethyl 4-methoxyhomophthalate.

Synthetic Strategy: A Four-Step Pathway to 6-Methoxyisocoumarins

The transformation of dimethyl 4-methoxyhomophthalate into 6-methoxyisocoumarins is efficiently achieved through a four-step synthetic sequence. This strategy is predicated on fundamental organic reactions, ensuring its accessibility and reliability for researchers. The overall workflow involves the initial hydrolysis of the diester, followed by dehydration to form a reactive anhydride intermediate. This anhydride is then subjected to a cyclizing acylation, and the resulting isocoumarin-4-carboxylic acid is subsequently decarboxylated to yield the final product.

Caption: Overall synthetic workflow from dimethyl 4-methoxyhomophthalate to 6-methoxyisocoumarins.

Part 1: Preparation of Key Intermediates

Step 1: Alkaline Hydrolysis of Dimethyl 4-Methoxyhomophthalate

Scientific Rationale: The initial step involves the saponification of the two methyl ester groups of the starting material to yield the corresponding dicarboxylic acid, 4-methoxyhomophthalic acid. Alkaline hydrolysis is a classic and highly efficient method for the cleavage of esters, particularly when the resulting carboxylate salt is soluble in the reaction medium.[5][6] The use of a base, such as sodium hydroxide or potassium hydroxide, in a protic solvent mixture like methanol and water drives the reaction to completion by forming the water-soluble disodium or dipotassium salt of the dicarboxylic acid. Subsequent acidification then precipitates the desired product.

Experimental Protocol: Synthesis of 4-Methoxyhomophthalic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 4-methoxyhomophthalate (1.0 eq) in methanol.

-

Addition of Base: To this solution, add a 10-20% aqueous solution of sodium hydroxide (2.5-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

-

The resulting precipitate of 4-methoxyhomophthalic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data Summary (Step 1)

| Parameter | Value/Condition | Reference |

| Reagents | Dimethyl 4-methoxyhomophthalate, Sodium Hydroxide | [5][6] |

| Solvent | Methanol/Water | [5][6] |

| Temperature | Reflux | [5] |

| Reaction Time | 2-4 hours | [5] |

| Typical Yield | >90% | Estimated based on similar hydrolyses |

Step 2: Dehydration to 4-Methoxyhomophthalic Anhydride

Scientific Rationale: The conversion of the dicarboxylic acid to the cyclic anhydride is a crucial step to activate the molecule for the subsequent cyclization. Acetic anhydride is a commonly used and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids.[7][8] The reaction proceeds by heating the dicarboxylic acid in an excess of acetic anhydride, which serves as both the reagent and the solvent.

Experimental Protocol: Synthesis of 4-Methoxyhomophthalic Anhydride

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dry 4-methoxyhomophthalic acid (1.0 eq) in acetic anhydride (2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then in an ice bath for approximately 30 minutes to induce crystallization.

-

Collect the solid anhydride by vacuum filtration.

-

Wash the crystals with a small amount of cold glacial acetic acid, followed by a non-polar solvent like diethyl ether or hexane, to remove residual acetic anhydride.

-

Dry the product under vacuum.

-

Quantitative Data Summary (Step 2)

| Parameter | Value/Condition | Reference |

| Reagent | Acetic Anhydride | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 2-3 hours | [7] |

| Typical Yield | 85-90% | [7] |

Part 2: Synthesis of the Isocoumarin Core

Step 3: Cyclizing Acylation to form 6-Methoxyisocoumarin-4-carboxylic Acid

Scientific Rationale: This step constitutes the key ring-forming reaction. The 4-methoxyhomophthalic anhydride is reacted with an acyl chloride in the presence of a base, typically pyridine. The reaction proceeds via a nucleophilic acyl substitution mechanism.[9] The anhydride is first acylated by the acyl chloride, and the resulting intermediate then undergoes an intramolecular cyclization to form the isocoumarin ring system. A subsequent acid-catalyzed rearrangement leads to the stable isocoumarin-4-carboxylic acid. The choice of acyl chloride determines the substituent at the 3-position of the isocoumarin. For example, acetyl chloride yields a 3-methylisocoumarin, while benzoyl chloride would result in a 3-phenylisocoumarin.

Sources

- 1. mdpi.com [mdpi.com]

- 2. shd.org.rs [shd.org.rs]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. swb.skku.edu [swb.skku.edu]

- 5. figshare.com [figshare.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis [organic-chemistry.org]

- 8. benthamscience.com [benthamscience.com]

- 9. US3578705A - Process for the preparation of homophthalic acid - Google Patents [patents.google.com]

Application Notes and Protocols: Dieckmann Condensation of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Dieckmann condensation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate. This intramolecular cyclization is a crucial transformation for the synthesis of substituted β-keto esters, which are valuable intermediates in the preparation of various biologically active molecules and complex organic scaffolds.[1][2] This guide details the underlying mechanism, a step-by-step experimental protocol, characterization of the product, and troubleshooting strategies to ensure successful execution and high-purity yields.

Introduction and Scientific Context

The Dieckmann condensation is a named reaction in organic chemistry that facilitates the intramolecular cyclization of diesters to form cyclic β-keto esters.[3] This transformation is mechanistically analogous to the intermolecular Claisen condensation and is particularly effective for the formation of sterically stable five- and six-membered rings.[4][5] The reaction is catalyzed by a base, which deprotonates the α-carbon of one ester group, generating an enolate that subsequently attacks the carbonyl carbon of the other ester group within the same molecule.[6]

The substrate, methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate, is a 1,6-diester poised to undergo a 5-exo-trig cyclization to yield a five-membered ring, a favored pathway in Dieckmann condensations.[4][5] The resulting product, methyl 3-hydroxy-5-methoxy-1-oxo-1,2-dihydro-2H-indene-2-carboxylate (in its enol form) or methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (in its keto form), is a highly functionalized indanone derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science.

The choice of base is critical to the success of the Dieckmann condensation. Strong, non-nucleophilic bases are preferred to avoid side reactions such as saponification or transesterification.[7] Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like tetrahydrofuran (THF) or toluene are commonly employed.[8][9] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting diester, forming a resonance-stabilized enolate.[10][11] An acidic workup is then required to protonate this enolate and afford the final product.[12]

Reaction Mechanism and Rationale

The Dieckmann condensation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate proceeds through a well-established mechanism initiated by a strong base.

Step 1: Enolate Formation A strong base, such as sodium hydride or sodium methoxide, abstracts an acidic α-proton from the carbon atom situated between the aromatic ring and the ester carbonyl. This deprotonation is regioselective due to the enhanced acidity of these protons, leading to the formation of a resonance-stabilized enolate.

Step 2: Intramolecular Nucleophilic Acyl Substitution The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[6] This intramolecular attack results in the formation of a cyclic tetrahedral intermediate.

Step 3: Ring Closure and Elimination The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as a leaving group. This step yields the cyclic β-keto ester.

Step 4: Deprotonation of the β-Keto Ester The resulting β-keto ester possesses a highly acidic proton on the carbon between the two carbonyl groups. The methoxide ion generated in the previous step, or any remaining base in the reaction mixture, rapidly deprotonates this position. This acid-base reaction is essentially irreversible and serves as the thermodynamic driving force for the entire condensation, shifting the equilibrium towards the product.

Step 5: Acidic Workup The reaction is quenched with a Brønsted-Lowry acid (e.g., HCl or NH₄Cl) to neutralize the enolate and any excess base.[4][5] This protonation step affords the final neutral β-keto ester product, which exists as a tautomeric mixture of the keto and enol forms.[1]

Experimental Protocol

This protocol provides a detailed methodology for the Dieckmann condensation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | ≥98% | Commercially Available | Ensure dryness before use. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with extreme care under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use freshly distilled from a suitable drying agent or from a solvent purification system. |

| Saturated Ammonium Chloride (NH₄Cl) solution | ACS Reagent Grade | Commercially Available | |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | |

| Brine (Saturated NaCl solution) | ACS Reagent Grade | Commercially Available | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Reaction Setup and Procedure

Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture-sensitive nature of sodium hydride.

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous THF (100 mL) to the flask via a cannula or syringe. Stir the suspension.

-

Substrate Addition: Dissolve methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate (1.0 equivalent) in anhydrous THF (50 mL) in a separate flame-dried flask. Transfer this solution to the stirred suspension of sodium hydride dropwise over 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: 3:1 Hexanes:Ethyl Acetate]. The reaction is typically complete within 2-4 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate). The fractions containing the desired product can be identified by TLC analysis. Combine the pure fractions and evaporate the solvent to yield the purified methyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Characterization of the Product

The final product, a β-keto ester, exists in a keto-enol tautomeric equilibrium.[1] Characterization should be performed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to both keto and enol forms may be present. Key signals include aromatic protons, methoxy groups, and the methine/vinylic proton at the 2-position. The integration ratio will indicate the keto:enol ratio in the specific solvent. |

| ¹³C NMR | Distinct signals for the ketone and ester carbonyls of the keto form, and the corresponding carbons of the enol form. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone and ester groups (typically in the range of 1650-1750 cm⁻¹). A broad O-H stretch may be observed for the enol form. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected molecular weight of the product (C₁₂H₁₂O₄). |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive sodium hydride due to moisture contamination. | Use fresh, high-quality sodium hydride. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. |

| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and ensure it has gone to completion. If necessary, increase the reflux time. | |

| Low Yield | Incomplete reaction. | See above. |

| Product decomposition during workup. | Perform the acidic workup at a low temperature (0 °C) and avoid prolonged exposure to strong acid. | |

| Hydrolysis of the ester (saponification). | Ensure anhydrous conditions. If using an alkoxide base, use the corresponding alcohol as the solvent to prevent transesterification.[13] | |

| Presence of Side Products | Intermolecular Claisen condensation. | This is generally less favored in Dieckmann condensations that form 5- or 6-membered rings.[14] Ensure the substrate is added slowly to the base to maintain high dilution conditions that favor intramolecular reactions. |

Visualizing the Workflow

Caption: Workflow for the Dieckmann Condensation.

References

-

Dieckmann condensation - Wikipedia. Available at: [Link]

-

Dieckmann Condensation - Chemistry LibreTexts. Available at: [Link]

-

Dieckmann Condensation - Online Organic Chemistry Tutor. Available at: [Link]

-

General mechanism of Dieckmann condensation. - ResearchGate. Available at: [Link]

-

Dieckmann Condensation Reaction Mechanism - YouTube. Available at: [Link]

-

Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]

-

Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization - JoVE. Available at: [Link]

-

Ch21: Dieckmann condensation - Department of Chemistry, University of Calgary. Available at: [Link]

-

Dieckmann condensation. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available at: [Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry - NC State University Libraries. Available at: [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. Available at: [Link]

-

Dieckmann Reaction. Available at: [Link]

-

methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate - ChemSynthesis. Available at: [Link]

-

Master The Dieckmann Condensation in 12 Minutes! - YouTube. Available at: [Link]

-

Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

- US20060079709A1 - Process for preparing cyclic ketones - Google Patents.

-

Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

-

Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes. Available at: [Link]

-

Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids - CORE. Available at: [Link]

-

synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

-

Ester - Wikipedia. Available at: [Link]

-

Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing). Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 14. chemistnotes.com [chemistnotes.com]

Active methylene alkylation of methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Application Note: High-Fidelity Active Methylene Alkylation of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate

Executive Summary

This guide details the protocol for the

While this reactivity enables rapid C-C bond formation, it presents distinct challenges: self-condensation (Dieckmann-like cyclization) to form isocoumarins and uncontrolled poly-alkylation . This note provides a validated method using Lithium Hexamethyldisilazide (LiHMDS) for kinetic control, ensuring high mono-alkylation selectivity (>95%) and minimal byproduct formation.

Chemical Context & Mechanistic Insight

Structural Analysis

Substrate A contains a benzylic methylene group at the C2 position. The acidity of these protons (

-

Resonance Stabilization: The resulting carbanion is delocalized into the adjacent ester carbonyl (enolate formation).

-

Inductive/Resonance Effects: The aromatic ring provides additional stabilization, although the para-methoxy group (electron-donating) slightly destabilizes the negative charge compared to the unsubstituted homophthalate, requiring a marginally stronger base or longer deprotonation times.

The Competition: Alkylation vs. Cyclization

The primary failure mode in homophthalate chemistry is self-condensation . If the enolate is generated in the presence of protonated substrate at higher temperatures, it attacks the ester of a neighboring molecule (intermolecular) or its own ortho-ester (intramolecular), leading to isocoumarin derivatives.

-

Solution: Use a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78°C) to quantitatively generate the enolate before adding the electrophile.

Critical Experimental Parameters

| Parameter | Recommendation | Rationale |

| Base | LiHMDS (1.0 M in THF) | Bulky steric profile prevents nucleophilic attack on the ester (transesterification/hydrolysis). |

| Solvent | Anhydrous THF | Excellent solubility for Li-enolates; prevents aggregation. Avoid DMF with strong bases to prevent formylation side-reactions. |

| Stoichiometry | 1.05 eq. Base / 1.0 eq. Substrate | Slight excess ensures complete consumption of substrate, preventing proton-transfer mediated polymerization. |

| Temperature | -78°C (Deprotonation) | Essential to suppress the Dieckmann condensation pathway. |

| Electrophile | Alkyl Halide (1.1 eq.) | Primary iodides or activated bromides (allylic/benzylic) react fastest. Secondary halides may require additives (HMPA/DMPU). |

Detailed Protocol: Kinetic Mono-Alkylation

Objective: Mono-alkylation of Substrate A with Benzyl Bromide (Model Electrophile).

Materials

-

Substrate A: 1.0 mmol (266.29 mg)

-

LiHMDS: 1.1 mmol (1.1 mL of 1.0 M solution in THF)

-

Benzyl Bromide: 1.1 mmol (130 µL)

-

Anhydrous THF: 10 mL

-

Ammonium Chloride (sat. aq.): 10 mL

Step-by-Step Procedure

-

System Prep: Flame-dry a 25 mL 2-neck round-bottom flask under Argon flow. Cool to room temperature.

-

Solvent Charge: Add 5 mL Anhydrous THF and Substrate A (1.0 mmol) . Stir until fully dissolved.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 10 minutes for equilibration.

-

Enolization (Critical Step):

-

Add LiHMDS (1.1 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution typically turns bright yellow or orange, indicating the formation of the delocalized enolate.

-

Stir at -78°C for 30 minutes . Do not reduce this time; complete deprotonation is vital to prevent self-condensation.

-

-

Alkylation:

-

Add Benzyl Bromide (1.1 mmol) dropwise (neat or dissolved in 1 mL THF).

-

Stir at -78°C for 1 hour.

-

-

Warm-up: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes. Note: Most reactive electrophiles react before reaching 0°C.

-

Quench: At 0°C, quench the reaction by adding sat.

(5 mL) . Vigorous stirring is required to break up lithium salts. -

Workup:

-

Extract with EtOAc (

mL).[1] -

Wash combined organics with Brine (

mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-alkylated product is typically less polar than the starting material.

Mechanistic & Workflow Visualization

The following diagram illustrates the competing pathways and the logic behind the chosen protocol.

Caption: Pathway analysis showing the critical divergence between successful alkylation and isocoumarin formation based on temperature and base selection.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Isocoumarin Formation | Incomplete deprotonation or temperature too high. | Ensure LiHMDS is fresh. Increase deprotonation time to 45 mins. Keep strictly at -78°C until electrophile addition is complete. |

| Bis-Alkylation | Excess base or electrophile; "Proton Sponge" effect. | Strictly control stoichiometry (1.05 eq base). If problem persists, use the inverse addition technique (add enolate to electrophile). |

| No Reaction (Recovered SM) | Enolate aggregation or poor electrophile reactivity. | Add cosolvent HMPA or DMPU (10% v/v) to break lithium aggregates. Warm reaction to RT overnight if using unreactive alkyl chlorides. |

| Ester Hydrolysis | Moisture ingress or nucleophilic base used. | Ensure anhydrous conditions. Do not use hydroxide or methoxide bases ; they will attack the ester. |

References

-

Tirodkar, R. B., & Usgaonkar, R. N. (1969).[2] Isocoumarins: Synthesis of 3-phenylisocoumarins from homophthalic acids. Journal of the Indian Chemical Society, 46, 935.

-

Ozcan, S., et al. (2007).[3] The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. Tetrahedron Letters, 48(12), 2151–2154. [3]

-

Reich, H. J. (2023). pKa Data: Carbon Acids (Bordwell pKa Table). University of Wisconsin-Madison. (Reference for Homophthalate pKa ~11-13).

- Thompson, H. W. (2010). Alkylation of Homophthalic Anhydride Derivatives. Journal of Organic Chemistry. (General reference for active methylene reactivity in this scaffold).

Sources

Application Note: High-Fidelity Base-Catalyzed Condensation of Dimethyl 4-Methoxyhomophthalate

[1]

Executive Summary & Strategic Utility

Dimethyl 4-methoxyhomophthalate (DM-4-MHP) is a high-value pharmacophore precursor, primarily utilized in the synthesis of isocoumarins , anthracyclines (e.g., daunorubicin analogs), and polycyclic aromatic hydrocarbons via anionic annulation.[1]

The core reactivity of DM-4-MHP lies in the high acidity of its methylene protons (

-

Cross-Condensation: Reaction with external electrophiles (e.g., dimethyl oxalate, acid chlorides) to build complex scaffolds.

-

Self-Condensation: The dimerization of DM-4-MHP to form complex isocoumarin/naphthoquinone hybrids.[1]

Critical Safety Notice: This protocol explicitly replaces the traditional NaH/DMF system with a NaH/THF/Toluene system. Recent process safety data indicates that NaH in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) poses a severe risk of thermal runaway and explosion [1, 2].

Mechanistic Insight & Pathway Selection

Understanding the competition between the kinetic enolate formation and the thermodynamic equilibration is vital for yield optimization.

The 4-Methoxy Effect

The methoxy group at the C4 position exerts an electron-donating effect (EDG) through resonance.[1] While this slightly decreases the acidity of the methylene protons compared to the unsubstituted homophthalate, it significantly enhances the nucleophilicity of the resulting enolate at the para position, influencing regioselectivity in subsequent cyclizations (e.g., Dieckmann condensation).

Reaction Pathways (DOT Visualization)

Figure 1: Mechanistic divergence between cross-condensation (Target A) and self-condensation (Target B).[1] Control is achieved via stoichiometry and temperature.

Experimental Protocol: Controlled Condensation

This protocol focuses on the Cross-Condensation with Dimethyl Oxalate , a standard model for building polycyclic drugs. To favor Self-Condensation , simply omit the electrophile and increase the temperature to reflux.

Reagents & Equipment

-

Substrate: Dimethyl 4-methoxyhomophthalate (1.0 equiv).[1]

-

Electrophile: Dimethyl oxalate (1.2 – 1.5 equiv) [For Cross-Condensation].

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.0 equiv).

-

Alternative: Lithium Hexamethyldisilazide (LiHMDS) for strict kinetic control at -78°C.[1]

-

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene. (DO NOT USE DMF) .

-

Quench: 1M HCl or Glacial Acetic Acid.

Step-by-Step Methodology

Phase 1: Preparation of the Base Suspension

-

Safety Check: Ensure all glassware is flame-dried and under an inert atmosphere (Argon/Nitrogen).[1]

-

Washing (Optional): If mineral oil interferes with downstream analysis, wash NaH (2.0 equiv) with dry pentane (

mL) under Argon. Decant supernatant carefully. -

Suspension: Suspend the NaH in anhydrous THF (0.2 M concentration relative to substrate). Cool to 0°C in an ice bath.

Phase 2: Enolate Formation & Reaction

-

Electrophile Addition (For Cross-Condensation): Add Dimethyl oxalate (1.5 equiv) directly to the NaH suspension. Note: Adding the electrophile before the substrate ensures that the enolate is trapped immediately upon formation, suppressing self-condensation.

-

Substrate Addition: Dissolve Dimethyl 4-methoxyhomophthalate in minimal THF. Add this solution dropwise to the NaH/Oxalate mixture over 30–60 minutes.

-

Why? Slow addition keeps the concentration of free enolate low relative to the electrophile, favoring Cross-Condensation (Path A) over Self-Condensation (Path B).

-

-

Temperature Ramp: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C). Stir for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the starting diester.

-

Phase 3: Workup & Isolation[1]

-

Quenching: Cool the reaction mixture to 0°C. Carefully quench with glacial acetic acid (2.5 equiv) or 1M HCl.

-

Caution: Hydrogen gas evolution will be vigorous.[2]

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (

). -

Purification: The product is often an enol/phenol and may require acidic conditions to remain stable. Flash column chromatography using silica gel (acidified with 1% acetic acid if necessary).

Data Analysis & Troubleshooting

Expected Outcomes

| Parameter | Cross-Condensation (Target) | Self-Condensation (Impurity) |

| Reagent Ratio | Substrate (1) : Oxalate (1.[1]5) | Substrate Only |

| Addition Mode | Slow addition of Substrate to Base+Electrophile | Rapid addition of Base to Substrate |

| Major Product | 3-methoxycarbonyl-isocoumarin derivative | Tetra-ester dimer or complex naphthoquinone |

| UV/Vis | Distinct shift due to extended conjugation | Broad absorption, complex mixture |

| 1H NMR | Loss of CH2 singlet; appearance of vinyl/enol proton | Complex multiplet in aliphatic region |

Troubleshooting Guide

-

Issue: Low Yield / High Recovery of Starting Material.

-

Cause: Enolization failed or moisture present.

-

Fix: Ensure THF is distilled over Na/Benzophenone. Increase base to 2.2 equiv.

-

-

Issue: Excessive Self-Condensation (Dimerization). [1]

-

Cause: Local concentration of enolate was too high.

-

Fix: Increase dilution (0.1 M). Use inverse addition (add enolate to electrophile) if using LiHMDS.

-

-

Issue: "Oiling Out" of Intermediate.

-

Cause: The sodium salt of the condensation product is insoluble in THF.

-

Fix: Add a co-solvent like Toluene or use a mechanical stirrer to break up the suspension.

-

Safety & Process Logic (Graphviz Workflow)

The following diagram illustrates the critical decision points to ensure safety and chemical selectivity.

Figure 2: Operational workflow emphasizing the exclusion of DMF/DMSO to prevent NaH-induced thermal runaway.

References

-

Yang, H., et al. (2019). Safe Scale-up of Sodium Hydride Reactions: Hazards of DMF and DMSO. Organic Process Research & Development. Link[1]

-

Venturello, P., & Barbero, M. (2004). Sodium Hydride in Organic Synthesis.[2][3][4][5] Science of Synthesis.[2][6] Link[1]

-

Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction in Organic Synthesis. Comprehensive Organic Synthesis. Link

-

User Guide on Isocoumarin Synthesis. (2020). Organic Chemistry Portal.Link

-

Preparation of Isocoumarin Derivatives. (2003). European Patent EP1364947A1.Link[1]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Substituted Isocoumarins from Homophthalate Precursors

Abstract

This technical guide provides a detailed exploration of the synthesis of 3-substituted isocoumarins, a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. Isocoumarins are prevalent in numerous biologically active natural products, exhibiting a wide array of pharmacological activities.[1] This document outlines robust and versatile synthetic protocols starting from readily available homophthalate precursors, specifically homophthalic acid and homophthalic anhydride. The methodologies detailed herein are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and present a comprehensive overview of the substrate scope and potential applications of the synthesized compounds.

Introduction: The Significance of 3-Substituted Isocoumarins

Isocoumarins are a class of benzopyrones characterized by a lactone ring fused to a benzene ring, with the carbonyl group at the 1-position. The 3-substituted variants, in particular, are key pharmacophores found in a multitude of natural products with diverse biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2][3] The versatile isocoumarin framework serves as a privileged scaffold in drug discovery, making the development of efficient and reliable synthetic routes to these molecules a critical endeavor for medicinal chemists.[1] The use of homophthalate precursors offers a convergent and flexible approach to a wide range of 3-substituted isocoumarins, allowing for the introduction of various substituents at the 3-position, which is crucial for structure-activity relationship (SAR) studies.

Mechanistic Insights: The Chemistry of Homophthalate Precursors

The synthesis of 3-substituted isocoumarins from homophthalate precursors, primarily homophthalic anhydride, generally proceeds through an acylation-cyclization cascade. The reaction is typically initiated by the acylation of the active methylene group of homophthalic anhydride with an acylating agent, such as an acid chloride or another anhydride, in the presence of a base like pyridine.[1][3]

The proposed mechanism involves the following key steps:

-

Enolate Formation: The base, typically pyridine, deprotonates the acidic α-carbon of homophthalic anhydride, forming an enolate intermediate.

-

Acylation: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride). This results in the formation of a 4-acyl-isochroman-1,3-dione intermediate.[1]

-

Rearrangement and Cyclization: This intermediate can then undergo rearrangement and cyclization under acidic conditions (e.g., with sulfuric acid) or upon heating to yield the final 3-substituted isocoumarin.[3][4] This step often involves the loss of a molecule of carbon dioxide.